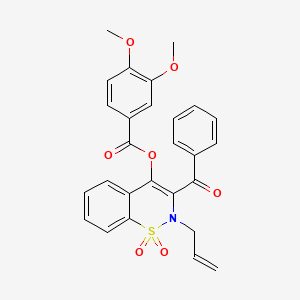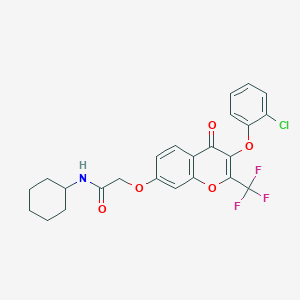![molecular formula C25H26N4O4 B11595694 (2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595694.png)
(2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, an ethoxypropyl group, and a pyrido[1,2-a]pyrimidinyl moiety
Méthodes De Préparation
The synthesis of (2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[1,2-a]pyrimidinyl core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This step may involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the ethoxypropyl group: This can be done through an alkylation reaction using ethoxypropyl halides.
Final coupling reaction: The final step involves coupling the intermediate products to form the desired compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
(2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions would depend on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
(2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties may be useful in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of (2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to (2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide include:
Ethyl acetoacetate: This compound is used as a chemical intermediate in various organic synthesis reactions.
Acetylacetone: Known for its keto-enol tautomerism and use in organic synthesis.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H26N4O4 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C25H26N4O4/c1-4-32-14-6-12-27-23(30)19(16-26)15-21-24(33-20-10-8-17(2)9-11-20)28-22-18(3)7-5-13-29(22)25(21)31/h5,7-11,13,15H,4,6,12,14H2,1-3H3,(H,27,30)/b19-15+ |
Clé InChI |
HMYMMJUDNSWESG-XDJHFCHBSA-N |
SMILES isomérique |
CCOCCCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=C(C=C3)C)/C#N |
SMILES canonique |
CCOCCCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=C(C=C3)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11595617.png)

![(5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11595629.png)
![Ethyl 4-[({1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11595634.png)
![Methyl 6-[(4-methylphenyl)carbonyl]-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11595664.png)
![6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11595671.png)
![Propan-2-yl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11595679.png)
![2-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-N-phenyl-acetamide](/img/structure/B11595690.png)
![9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11595693.png)
![7-(3-ethoxypropyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11595702.png)
![1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-[(6-ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-2-phenyl-1-ethanone](/img/structure/B11595705.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595711.png)
![(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11595717.png)

